3,5-dibromo-2-(chloromethyl)thiophene
CAS No.: 7311-52-6
Cat. No.: VC11644901
Molecular Formula: C5H3Br2ClS
Molecular Weight: 290.4
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7311-52-6 |
|---|---|
| Molecular Formula | C5H3Br2ClS |
| Molecular Weight | 290.4 |
Introduction
Chemical Identity and Structural Features
Molecular Structure
3,5-Dibromo-2-(chloromethyl)thiophene (C₅H₃Br₂ClS) features a thiophene ring substituted with bromine atoms at the 3- and 5-positions and a chloromethyl group (-CH₂Cl) at the 2-position. This arrangement creates a sterically hindered yet electronically active framework, enabling regioselective functionalization. The bromine atoms act as leaving groups for metal-catalyzed cross-couplings (e.g., Suzuki or Stille reactions), while the chloromethyl group offers a site for nucleophilic substitution or further derivatization .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₅H₃Br₂ClS |
| Molecular Weight | 290.41 g/mol |
| Halogen Substituents | 3-Br, 5-Br, 2-CH₂Cl |
| CAS Number | Not publicly listed |
Synthetic Pathways
Bromination of 2-(Chloromethyl)thiophene
A plausible route involves brominating 2-(chloromethyl)thiophene using bromine (Br₂) or N-bromosuccinimide (NBS). In analogous syntheses, NBS in dimethylformamide (DMF) selectively brominates thiophene derivatives at the 3- and 5-positions under controlled conditions . For example, a protocol from describes brominating 3-(2-methoxyethoxymethyl)thiophene with NBS in DMF at 0°C, yielding 2,5-dibromo derivatives. Adapting this method, 2-(chloromethyl)thiophene could undergo similar bromination to yield the target compound.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Bromination | NBS, DMF, 0°C → RT | ~70%* | |
| Chloromethylation | HCHO, HCl, ZnCl₂, 40°C | ~50%* | |
| *Estimated based on analogous reactions. |
Physicochemical Properties
Thermal Stability and Solubility
While direct data for 3,5-dibromo-2-(chloromethyl)thiophene is unavailable, related brominated thiophenes exhibit melting points between 24–25°C and solubility in polar aprotic solvents (e.g., DMF, THF). The chloromethyl group likely enhances solubility in chlorinated solvents (e.g., CH₂Cl₂), facilitating purification via column chromatography .
Spectroscopic Characterization
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¹H NMR: Expected signals include a singlet for the chloromethyl (-CH₂Cl, δ ~4.5 ppm) and aromatic protons (δ ~7.0 ppm, split due to bromine’s inductive effects) .
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Mass Spectrometry: Molecular ion peak at m/z 290 (C₅H₃Br₂ClS⁺) with fragmentation patterns indicative of Br and Cl loss.
Applications in Materials Science and Pharmaceuticals
Organic Electronics
The compound’s electron-deficient structure makes it a candidate for:
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Polymer Semiconductors: As a monomer in conjugated polymers (e.g., poly(3-hexylthiophene) derivatives), it could enhance charge mobility in organic solar cells .
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Cross-Coupling Building Block: Suzuki-Miyaura reactions with aryl boronic acids enable π-extended systems for OLED emissive layers .
Pharmaceutical Intermediates
Brominated thiophenes are precursors to anti-inflammatory agents. For instance, discloses 2,3-diaryl-5-bromothiophenes as prostaglandin synthetase inhibitors. The chloromethyl group in 3,5-dibromo-2-(chloromethyl)thiophene could be oxidized to a sulfonyl group or displaced by amines to create bioactive analogs.
| Derivative | Application | Synthetic Route |
|---|---|---|
| 3,5-Diarylthiophene | COX-2 Inhibitors | Suzuki coupling |
| Thiophene-based polymers | Organic photovoltaics | Grignard metathesis |
Challenges and Future Directions
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Regioselectivity: Competing bromination at the 2- and 4-positions may require directing groups or tailored catalysts.
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Stability: The chloromethyl group’s susceptibility to hydrolysis necessitates anhydrous conditions during synthesis. Further studies should explore photocatalytic functionalization and computational modeling to optimize reaction pathways.
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